molecular formula C11H12N4O2S B1682647 Sulfamerazine CAS No. 127-79-7

Sulfamerazine

Cat. No. B1682647
CAS RN: 127-79-7
M. Wt: 264.31 g/mol
InChI Key: QPPBRPIAZZHUNT-UHFFFAOYSA-N
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Description

Sulfamerazine is a sulfonamide antibacterial agent . It is used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .


Synthesis Analysis

Sulfamerazine synthesis was patented under U.S. patent 2,378,813 . The synthesis process involves the reaction of 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of Sulfamerazine consists of a sulfonamide functional group and a distinct 6- or 5-membered heterocyclic ring . The chemical formula is C11H12N4O2S .


Chemical Reactions Analysis

Sulfamerazine has been found to form solvates with various solvents such as 1,4-dioxane, dimethylacetamide, dimethylformamide, cyclopentanone, and 3-picoline . The solubility of Sulfamerazine in these solvents was found to be temperature-dependent .


Physical And Chemical Properties Analysis

Sulfamerazine has a molar mass of 264.30 g·mol−1 . Its melting point ranges from 234 to 238 °C (453 to 460 °F) . The solubility of Sulfamerazine in various solvents has been studied .

Scientific Research Applications

In Vitro Study on Toxic Effects

Toxic Effect on Enzymatic Activity

A significant application of Sulfamerazine in scientific research involves its impact on enzymatic activities. An in vitro study demonstrated Sulfamerazine's noncompetitive inhibition of porcine pancreatic amylase, with implications for its potential role in designing antidiabetic drugs. This study also highlighted Sulfamerazine's interaction with enzymes like lactate dehydrogenase, suggesting its careful prescription in cases of diabetes, cancer, and hepatic disorders to avoid lactic acidosis crises (Malla et al., 2021).

Environmental Impact and Detection

Detection of Sulfonamide Residues

The environmental presence of Sulfamerazine and other sulfonamides has prompted the development of detection methods in chicken meat and eggs, utilizing high-performance liquid chromatography (HPLC). This research underscores the environmental ramifications of sulfonamide usage in veterinary practices and the necessity for monitoring their residues in the food chain (Premarathne et al., 2017).

Ozonation for Removal from Water

Another application involves the exploration of efficient removal techniques for Sulfamerazine from water, highlighting the environmental concern over persistent organic pollutants. A study found that ozonation in acetic acid solution, after enrichment from water using granular activated carbon, achieved significant removal efficiencies. This research presents a viable method for mitigating Sulfamerazine's environmental impact (Yao et al., 2019).

Antibacterial Activity and Photodegradation

Photolytic Degradation

The assessment of photolytic degradation of Sulfamerazine and its antibacterial activity presents another area of scientific research. A study examining the photochemical fate of various sulfonamides, including Sulfamerazine, under different light conditions, revealed that UV-light exposure could effectively degrade these compounds, diminishing their antimicrobial activity. This suggests a potential method for deactivating sulfonamides' antibacterial properties in environmental settings (Zessel et al., 2014).

Safety And Hazards

Sulfamerazine is harmful if swallowed . It may cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling .

Future Directions

While specific future directions for Sulfamerazine are not mentioned in the retrieved papers, the study of its environmental behavior and its use in biopolymeric films suggest potential areas of future research .

properties

IUPAC Name

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPBRPIAZZHUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0023612
Record name Sulfamerazine
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Molecular Weight

264.31 g/mol
Source PubChem
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Physical Description

Solid
Record name Sulfamerazine
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Solubility

3.04e-01 g/L
Record name Sulfamerazine
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Mechanism of Action

Sulfamerazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamerazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA.
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Product Name

Sulfamerazine

CAS RN

127-79-7
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Record name Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-
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Melting Point

236 °C
Record name Sulfamerazine
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Record name Sulfamerazine
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URL http://www.hmdb.ca/metabolites/HMDB0015521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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